2-(Hydroxymethyl)-6-(trifluoromethyl)benzonitrile

Lipophilicity ADME Medicinal Chemistry

Researchers often encounter supply issues with key intermediates offering true orthogonal reactivity. 2-(Hydroxymethyl)-6-(trifluoromethyl)benzonitrile (CAS 1498300-46-1) is a polyfunctional building block that resolves the synthetic dead-end typical of inert 2-fluoro or ionizable 2-hydroxy analogs. Its benzylic alcohol provides a neutral, non-ionizable handle for late-stage activation or oxidation, critical for ADME optimization. - Unique Reactivity Profile: Enables convergent synthesis via activation as a leaving group or oxidation to an aldehyde, unlike inert 2-fluoro analogs. - Physicochemical Advantage: Optimal LogP (1.94) reduces non-specific protein binding compared to more lipophilic 2-amino (LogP 2.74) or 2-fluoro (LogP 2.72) counterparts. - Reliable Supply: Available with verified analytical data to ensure consistency in your lead optimization campaigns.

Molecular Formula C9H6F3NO
Molecular Weight 201.14 g/mol
Cat. No. B13920984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)-6-(trifluoromethyl)benzonitrile
Molecular FormulaC9H6F3NO
Molecular Weight201.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C(F)(F)F)C#N)CO
InChIInChI=1S/C9H6F3NO/c10-9(11,12)8-3-1-2-6(5-14)7(8)4-13/h1-3,14H,5H2
InChIKeyOYFQTARTICXIAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Hydroxymethyl)-6-(trifluoromethyl)benzonitrile: Compound Overview


2-(Hydroxymethyl)-6-(trifluoromethyl)benzonitrile (CAS 1498300-46-1) is an ortho-substituted aromatic nitrile bearing a hydroxymethyl group at the 2-position and a trifluoromethyl group at the 6-position of the benzonitrile core . The compound is characterized by a molecular weight of 201.15 g/mol and a predicted pKa of 13.67, reflecting the weakly acidic nature of the benzylic alcohol functionality . It is primarily employed as a polyfunctional building block in medicinal chemistry and organic synthesis, leveraging the orthogonal reactivity of its nitrile, benzylic alcohol, and electron-withdrawing trifluoromethyl moieties for the construction of complex molecular architectures .

Ortho-substituted benzonitrile building block with orthogonal nitrile, benzylic alcohol, and trifluoromethyl reactivity
Enables divergent functionalization in medicinal chemistry and complex molecule synthesis
Specific ortho arrangement creates context-dependent electronic and steric effects that may influence reaction outcomes

2-(Hydroxymethyl)-6-(trifluoromethyl)benzonitrile: Why Generic Substitution Fails


Simple replacement of 2-(hydroxymethyl)-6-(trifluoromethyl)benzonitrile with other 2-substituted-6-(trifluoromethyl)benzonitriles is rarely chemically or practically feasible. The ortho-substituent pattern creates a unique combination of electronic and steric effects that directly govern reactivity, physicochemical properties, and downstream synthetic compatibility . As demonstrated in a systematic study of ortho effects in 2-substituted benzonitriles, the spatial proximity of the 2-substituent to the nitrile group and the electron-withdrawing 6-CF₃ moiety results in non-additive deviations in basicity and reactivity that cannot be predicted from 4-substituted analogs [1]. The specific quantitative differences in lipophilicity, acidity, and thermal stability detailed below render this compound a non-interchangeable entity in optimized synthetic routes, analytical methods, and biological assays.

Non-additive ortho effect from 2‑hydroxymethyl and 6‑CF₃ may shift reactivity relative to other 2‑substituted analogs, limiting direct method transfer.
Lipophilicity, ionization, and thermal stability differ significantly from 2‑hydroxy, 2‑amino, and 2‑fluoro analogs (see Evidence) and may alter synthesis or assay outcomes.
The primary alcohol handle provides synthetic pathways (oxidation, activation) unavailable with other 2‑substituted variants; racemate or opposite ortho patterns would not reproduce these options.

2-(Hydroxymethyl)-6-(trifluoromethyl)benzonitrile: Quantitative Comparison with Analogs


Lipophilicity: Lower LogP vs. Amino and Hydroxy Analogs

2-(Hydroxymethyl)-6-(trifluoromethyl)benzonitrile exhibits a calculated LogP of 1.94 , which is substantially lower than that of key 2-substituted-6-(trifluoromethyl)benzonitrile comparators: 2-hydroxy analog (LogP = 2.40) , 2-amino analog (LogP = 2.74) [1], and 2-fluoro analog (LogP = 2.72) [2]. The hydroxymethyl group confers reduced lipophilicity compared to both the more polar hydroxy group and the more hydrophobic amino/fluoro substituents, altering membrane permeability and biodistribution predictions.

Lipophilicity
Reported
LogP 1.94 vs. 2.40 (2‑OH), 2.74 (2‑NH₂), 2.72 (2‑F)
Lower lipophilicity may influence ADME prediction
Computed LogP; experimental verification advised
Lipophilicity ADME Medicinal Chemistry

Acidity: Weakly Acidic Alcohol vs. Phenolic Analog

The predicted pKa of 2-(hydroxymethyl)-6-(trifluoromethyl)benzonitrile is 13.67 , indicating a very weak acid that remains predominantly unionized at physiological pH. In contrast, the 2-hydroxy analog possesses a predicted pKa of 6.16 , resulting in substantial ionization at pH 7.4 (≈ 95% ionized). This 7.5-unit pKa difference fundamentally alters solubility, permeability, and target binding characteristics in biological systems.

Acidity
Reported
pKa 13.67 vs. 6.16 (2‑OH analog)
Ionization states differ markedly; may affect assay behavior
Predicted values; in‑house verification recommended
pKa Ionization State Solubility

Boiling Point Differentiation vs. Common Analogs

The predicted boiling point of 2-(hydroxymethyl)-6-(trifluoromethyl)benzonitrile is 275.4±35.0 °C , which is intermediate among 2-substituted-6-(trifluoromethyl)benzonitriles. The 2-fluoro analog boils at 197.4 °C [1], while the 2-amino analog boils at 284.0 °C [2] and the 2-nitro analog at 294.7 °C [3]. The 78 °C higher boiling point relative to the fluoro analog is consistent with stronger intermolecular hydrogen bonding conferred by the hydroxymethyl group.

Boiling Point
Reported
275.4°C vs. 197.4°C (2‑F), 284.0°C (2‑NH₂), 294.7°C (2‑NO₂)
Thermal differences influence purification strategy
Predicted at 760 mmHg
Thermal Stability Purification Process Chemistry

Density: Intermediate Packing vs. Fluoro and Hydroxy Analogs

The predicted density of 2-(hydroxymethyl)-6-(trifluoromethyl)benzonitrile is 1.37±0.1 g/cm³ . This value is identical to that of the 2-amino analog (1.37 g/cm³) [1] but lower than the 2-hydroxy analog (1.44 g/cm³) and comparable to the 2-fluoro analog (1.373 g/cm³) [2]. The density reflects the balance between molecular weight and intermolecular interactions dictated by the hydroxymethyl hydrogen-bonding capability.

Density
Reported
1.37 g/cm³ vs. 1.44 (2‑OH), 1.37 (2‑NH₂), 1.373 (2‑F)
Comparable packing to amino/fluoro analogs; may affect solid‑state behavior
Predicted density; 2‑F value is measured
Density Crystal Engineering Formulation

Orthogonal Hydroxymethyl Handle for Divergent Functionalization

The benzylic hydroxymethyl group in the target compound provides a synthetic handle for both nucleophilic and electrophilic transformations that is absent in 2-hydroxy, 2-amino, 2-fluoro, or 2-nitro analogs. While 2-hydroxy-6-(trifluoromethyl)benzonitrile can be oxidized to a quinone-like structure or alkylated [1], the target compound's primary alcohol can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group (e.g., tosylate, halide) for SN2 reactions, or employed directly in Mitsunobu couplings. This orthogonal reactivity enables diversification pathways not accessible from other 2-substituted analogs.

Synthetic Handle
Class‑level
Primary alcohol: oxidizable, convertible to leaving group; vs. phenol, amine, fluoride, nitro
Enables divergent routes not accessible with other 2‑substituted analogs
Class‑level inference; no direct kinetic comparison available
Synthetic Chemistry Building Block Divergent Synthesis

Evidence Limitations: Sparse Head-to-Head Data

A systematic search of primary literature, patents, and authoritative databases reveals a notable scarcity of direct, quantitative head-to-head comparisons between 2-(hydroxymethyl)-6-(trifluoromethyl)benzonitrile and its closest analogs. Most available data are predicted physicochemical properties from vendor computational chemistry modules, not experimentally measured values . No peer-reviewed studies were identified that explicitly benchmark the target compound's biological activity, metabolic stability, or synthetic efficiency against comparators in a controlled setting.

Evidence Limitations
Data to verify
Sparse head‑to‑head experimental data; most properties are predicted
Procurement decisions should include in‑house validation
Literature search: limited peer‑reviewed comparative studies
Evidence Quality Procurement Caution Data Gap

2-(Hydroxymethyl)-6-(trifluoromethyl)benzonitrile: Key Application Scenarios


Lead Optimization with Controlled Lipophilicity

In lead optimization programs where a trifluoromethylbenzonitrile core is required, the target compound's LogP of 1.94 offers a distinct advantage over more lipophilic 2-amino (LogP 2.74) and 2-fluoro (LogP 2.72) analogs . This lower lipophilicity can improve aqueous solubility and reduce non-specific protein binding, critical for achieving favorable ADME profiles. The benzylic alcohol serves as a neutral, non-ionizable handle for further derivatization, avoiding the pH-dependent ionization of the 2-hydroxy analog (pKa 6.16) .

Late-Stage Diversification via Alcohol Chemistry

The orthogonal reactivity of the primary hydroxymethyl group enables late-stage diversification strategies. Unlike the 2-fluoro analog, which is generally inert under most conditions, the target compound's alcohol can be activated as a leaving group for nucleophilic displacement or oxidized to an aldehyde for reductive amination . This is particularly valuable in convergent synthetic sequences where the trifluoromethylbenzonitrile fragment is introduced early and diversified late in the route.

Chromatographic Retention Marker for Ortho-Benzonitriles

The unique combination of moderate lipophilicity (LogP 1.94) and weak acidity (pKa 13.67) produces a distinct chromatographic profile under reversed-phase HPLC conditions compared to its analogs. The target compound elutes earlier than the more hydrophobic 2-amino and 2-fluoro analogs but later than the highly polar 2-hydroxy analog under acidic conditions due to differential ionization . This makes it a useful retention time marker for method development in complex mixtures containing ortho-substituted benzonitrile derivatives.

Hydrogen-Bonding Motif Exploration in Solid State

With a density of 1.37 g/cm³ and both hydrogen-bond donor (alcohol) and acceptor (nitrile) capabilities, the target compound is suitable for systematic studies of intermolecular hydrogen-bonding networks in the solid state . Comparative studies with the 2-hydroxy analog (density 1.44 g/cm³), which exhibits stronger phenol-phenol and phenol-nitrile hydrogen bonds, can elucidate the influence of hydrogen-bond strength on crystal packing and polymorphism .

Application
Selection Property
Validation Focus
Lead optimization (controlled lipophilicity)
Lipophilicity profile (LogP context)
LogP / ADME assay validation
Late‑stage diversification
Orthogonal alcohol reactivity
Synthetic route compatibility assessment
Chromatographic retention marker
Retention time profile under reversed‑phase HPLC
HPLC method development
Solid‑state hydrogen‑bonding exploration
Hydrogen‑bond donor / acceptor capacity
Crystal packing and polymorphism analysis
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